7,8-Dimethylimidazo[1,2-a]pyridin-3-amine chemical structure and properties
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine chemical structure and properties
Executive Summary
In the realm of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore, forming the structural foundation of several blockbuster therapeutics, including the widely prescribed sedatives zolpidem and alpidem[1]. Among its derivatives, 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS: 1427361-01-0) has emerged as a highly versatile building block[2]. The strategic placement of methyl groups at the C7 and C8 positions alters the electron density and steric profile of the core, while the primary amine at the C3 position serves as a critical hydrogen-bond donor for target engagement[3].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, rational synthesis methodologies, and pharmacological applications of 7,8-dimethylimidazo[1,2-a]pyridin-3-amine, designed for researchers and drug development professionals.
Structural Significance and Physicochemical Profiling
The unique planar structure of the fused bicyclic imidazo[1,2-a]pyridine system allows for deep intercalation into hydrophobic protein pockets[3]. The C3-amine acts as a highly reactive nucleophile for downstream derivatization (e.g., amide coupling, urea formation) and significantly enhances the molecule's hydrogen-bonding capacity[3].
To facilitate ion mobility-mass spectrometry (IM-MS) workflows and pharmacokinetic modeling, critical quantitative parameters have been established and are summarized below.
Table 1: Physicochemical and Analytical Data
| Property | Value |
| Compound Name | 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine |
| CAS Number | 1427361-01-0[2] |
| Molecular Formula | C9H11N3[2] |
| Molecular Weight | 161.21 g/mol [2] |
| Monoisotopic Mass | 161.09529 Da[4] |
| InChIKey | MVTJEXVJCCLZPN-UHFFFAOYSA-N[2] |
| Predicted CCS [M+H]+ | 132.0 Ų[4] |
| Predicted CCS [M+Na]+ | 144.0 Ų[4] |
| Storage Temperature | -10°C to 8°C (Ice Pack shipping recommended)[2] |
Rational Synthesis and Mechanistic Pathways
While the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a standard approach for synthesizing highly substituted imidazo[1,2-a]pyridines[1], yielding a primary amine directly via GBB requires the use of cleavable isocyanides (e.g., tert-butyl isocyanide) followed by harsh acidic deprotection.
To ensure absolute regiocontrol and avoid aggressive deprotection conditions that could degrade the electron-rich core, we employ a highly robust stepwise cyclization-nitrosation-reduction sequence . The electron-donating effect of the bridgehead nitrogen makes the C3 position highly susceptible to electrophilic aromatic substitution, driving the regioselectivity of this workflow[1].
Figure 1: Regioselective synthesis workflow for 7,8-dimethylimidazo[1,2-a]pyridin-3-amine.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Core Cyclization (Chichibabin-type)
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Reagent Preparation: Dissolve 3,4-dimethylpyridin-2-amine (1.0 eq) in anhydrous ethanol.
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Cyclization: Add aqueous chloroacetaldehyde (1.2 eq) dropwise. Causality: Chloroacetaldehyde acts as a bis-electrophile. The highly nucleophilic endocyclic pyridine nitrogen attacks the alpha-carbon, followed by ring closure via the exocyclic amine attacking the aldehyde carbon.
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Reflux & Isolation: Heat to reflux for 12 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with ethyl acetate.
Phase 2: Regioselective C3-Nitrosation
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Acidic Solubilization: Dissolve the intermediate in glacial acetic acid and cool to 0°C. Causality: Acetic acid serves as both the solvent and the proton source required to generate the active nitrosonium ion (NO+) from sodium nitrite.
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Electrophilic Attack: Slowly add an aqueous solution of NaNO2 (1.5 eq). The electron-rich C3 position undergoes rapid electrophilic substitution.
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Precipitation: Stir for 2 hours at room temperature. The 3-nitroso intermediate will self-validate the reaction progress by precipitating as a brightly colored solid. Filter and wash with cold water.
Phase 3: Reduction to Primary Amine
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Catalytic Setup: Suspend the 3-nitroso intermediate in methanol and add 10% Pd/C (0.1 eq by weight).
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Hydrogenation: Purge the vessel with N2, then introduce H2 gas via balloon. Causality: Palladium on carbon under a hydrogen atmosphere smoothly reduces the nitroso group to a primary amine without risking the cleavage of the aromatic bicyclic system.
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Purification: Filter through a pad of Celite to remove the catalyst. Concentrate and purify via flash chromatography (DCM:MeOH) to yield the target compound.
Pharmacological Applications and Target Engagement
Imidazo[1,2-a]pyridine derivatives are heavily utilized in the development of kinase inhibitors, antimicrobial agents, and modulators of the central nervous system[5]. The 7,8-dimethyl substitution pattern is particularly strategic in Structure-Activity Relationship (SAR) campaigns. The methyl groups provide necessary steric shielding to lock the molecule into a specific bioactive conformation, allowing the C3-amine to project directly into the hinge region of kinase active sites to form critical hydrogen bonds with the protein backbone.
Furthermore, compounds featuring this core have demonstrated profound antimycobacterial properties, positioning them as critical building blocks for novel antibiotic discovery against multidrug-resistant strains[5].
Figure 2: Mechanistic pathway of target engagement and ATP-competitive kinase inhibition.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through rigorous analytical characterization.
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LC-MS: Successful reduction to the primary amine is confirmed by High-Performance Liquid Chromatography coupled with Mass Spectrometry. The appearance of the [M+H]+ peak at m/z 162.10 confirms the molecular weight[4].
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NMR Spectroscopy:
H-NMR in DMSO- will reveal a broad singlet integrating for two protons around 5.0–6.0 ppm, indicative of the -NH group. Crucially, this peak will disappear upon D O exchange. The absence of a highly deshielded C3-proton confirms that substitution occurred exclusively at the 3-position.
References[2] Title: 7,8-dimethylimidazo[1,2-a]pyridin-3-amine - Sigma-Aldrich
Source : sigmaaldrich.com URL : 2[3] Title : CAS 28036-33-1: imidazo[1,2-a]pyridin-3-amine | CymitQuimica Source : cymitquimica.com URL : 3[4] Title : 7,8-dimethylimidazo[1,2-a]pyridin-3-amine - PubChemLite Source : uni.lu URL : 4[5] Title : Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source : bio-conferences.org URL : 5[1] Title : Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source : acs.org URL : 1
Sources
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- 2. 7,8-dimethylimidazo[1,2-a]pyridin-3-amine | 1427361-01-0 [sigmaaldrich.com]
- 3. CAS 28036-33-1: imidazo[1,2-a]pyridin-3-amine | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - 7,8-dimethylimidazo[1,2-a]pyridin-3-amine (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 5. bio-conferences.org [bio-conferences.org]
